molecular formula C19H20D3ClN2 B602446 Clomipramine D3 CAS No. 136765-29-2

Clomipramine D3

Cat. No. B602446
M. Wt: 317.87
InChI Key: AQCQXPUDTBAAAB-CKQYYOLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomipramine D3 is a tricyclic antidepressant drug that is used in scientific research as a tool for studying the mechanism of action of antidepressant drugs. It is a deuterated form of clomipramine, which means that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification allows researchers to track the drug's metabolism and distribution in the body, as well as its interaction with other molecules, using mass spectrometry.

Scientific Research Applications

1. Effects on Voltage-Dependent K+ Channels in Vascular Smooth Muscle

Clomipramine, a tricyclic antidepressant, has been found to inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This inhibition occurs in a concentration-dependent manner and is independent of the drug's function. It specifically affects Kv1.5 and Kv2.1 channels, potentially implicating its role in vascular function modulation (Li et al., 2018).

2. Impact on Neuronal Autophagic Flux

Clomipramine has been observed to interfere with neuronal autophagic flux, impacting the formation and degradation of autophagosomes in neurons. This effect extends across various tissues, including the frontal cortex, liver, and in the model organism Caenorhabditis elegans, highlighting its influence on metabolic and cellular processes beyond its primary psychiatric indications (Cavaliere et al., 2019).

3. Interaction with Microglial NLRP3 Inflammasome

In the context of neuroinflammation and depression, clomipramine has shown the ability to attenuate depressive behaviors and neuroinflammation induced by lipopolysaccharide in mice. It achieves this through the partial regulation of the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia, emphasizing its potential role in neuroimmune modulation (Gong et al., 2019).

4. Antidepressant Activity and Cellular Metabolic Impact

In a study comparing intranasal and intraperitoneal administration of clomipramine in rats exposed to chronic ultrasound stress, significant differences were observed in the global metabolome in the frontal cortex and hippocampus. This suggests that the route of clomipramine administration could lead to variable impacts on brain metabolites, which may influence its antidepressant efficacy (Abramova et al., 2021).

5. Inhibition of SARS-CoV-2 Entry

Notably, clomipramine has shown the capacity to inhibit SARS-CoV-2 infection in human iPS-derived cardiomyocytes by impeding ACE2-mediated virus entry. This finding opens potential new avenues for the repurposing of clomipramine in the treatment of severe COVID-19 cases (Kato et al., 2021).

Future Directions

: Kavitha, K., Uddin, K. A., Kiranmayi, S., Priya, N. K., Madhuri, S., & Sri lakshmi, G. (2019). Analytical method development and validation for clomipramine and fluvoxamine by using RP-HPLC technique. Journal of Pharmaceutical Chemistry, 6(1), 1-9. Link : Frontiers in Behavioral Neuroscience. (2015). The bio-distribution of the antidepressant clomipramine is modulated by chronic stress in mice: effects on behavior. Frontiers in Behavioral Neuroscience, 8, 445. Link

properties

CAS RN

136765-29-2

Product Name

Clomipramine D3

Molecular Formula

C19H20D3ClN2

Molecular Weight

317.87

InChI

InChI=1S/C18H22ClN3/c1-21(2)10-5-11-22-17-7-4-3-6-14(17)13-20-16-9-8-15(19)12-18(16)22/h3-4,6-9,12,20H,5,10-11,13H2,1-2H3/i8D,9D,12D

InChI Key

AQCQXPUDTBAAAB-CKQYYOLJSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl

Appearance

Powder

The isotope labelled form of Clomipramine.

Purity

>98%

quantity

Milligrams-Grams

Related CAS

303-49-1 (unlabelled)

shelf_life

As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly

solubility

10 mM in DMSO

storage

-20ºC Freeze

synonyms

CLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL

tag

Clomipramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clomipramine D3
Reactant of Route 2
Clomipramine D3
Reactant of Route 3
Reactant of Route 3
Clomipramine D3
Reactant of Route 4
Reactant of Route 4
Clomipramine D3
Reactant of Route 5
Reactant of Route 5
Clomipramine D3
Reactant of Route 6
Reactant of Route 6
Clomipramine D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.